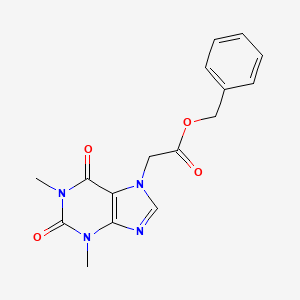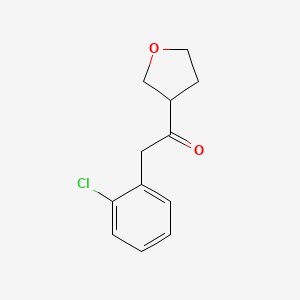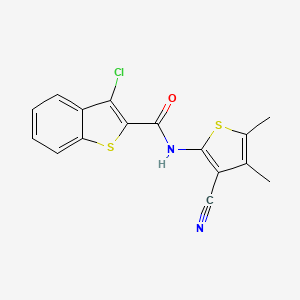![molecular formula C20H17N3O5 B2770269 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide CAS No. 1428365-57-4](/img/structure/B2770269.png)
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a benzodioxole group, which is a type of aromatic ether that consists of a benzene ring fused to a 1,3-dioxole . It also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzodioxole and pyridazine rings, as well as the ether and amide linkages. The exact three-dimensional structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzodioxole and pyridazine rings, as well as the ether and amide linkages. The benzodioxole ring might undergo electrophilic aromatic substitution, while the amide group might participate in various condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzodioxole and pyridazine rings might increase its lipophilicity, potentially affecting its solubility and stability .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research in the field of organic chemistry has led to the development of various methods for synthesizing compounds with potential biological activities. For instance, the study of the silylation of N-(2-hydroxyphenyl)acetamide by methyl(organyl)dichlorosilanes has revealed the formation of silaheterocyclic benzoxazasiloles and cyclic benzodioxazasilepines, which are of interest due to their structural properties and potential applications in material science and biology (Lazareva et al., 2017).
Antioxidant Activity
The synthesis and evaluation of new compounds for their antioxidant activity is a significant area of research. For example, the antioxidant activity of newly synthesized coumarins has been studied using various radical methods, indicating the potential of these compounds in mitigating oxidative stress (Kadhum et al., 2011).
Biological Evaluation
The biological evaluation of synthesized compounds for their antimicrobial and anti-inflammatory activities is another critical area of research. Studies have shown that certain benzoxazole compounds possess significant anti-inflammatory effects, which could be beneficial in developing new therapeutic agents (Thomas et al., 2009).
Antimicrobial and Antioxidant Agents
Research on benzodiazepines bearing various moieties has demonstrated potent antimicrobial and antioxidant activities. These studies contribute to the development of new drugs with improved efficacy against microbial infections and oxidative damage (Naraboli & Biradar, 2017).
Allelochemicals from Gramineae
The isolation and synthesis of allelochemicals from the Gramineae family, including benzoxazinones and related compounds, have shown significant potential in agronomy due to their phytotoxic, antimicrobial, and insecticidal properties. These compounds are crucial for understanding plant defense mechanisms and developing sustainable agricultural practices (Macias et al., 2006).
Orientations Futures
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-23-20(25)9-7-16(22-23)14-4-2-3-5-15(14)21-19(24)11-26-13-6-8-17-18(10-13)28-12-27-17/h2-10H,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFHWCWINCDSJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)COC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide](/img/structure/B2770186.png)
![Methyl 4-[(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2770188.png)
![(E)-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2770190.png)
![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-pyrrol-1-ylbenzamide](/img/structure/B2770193.png)

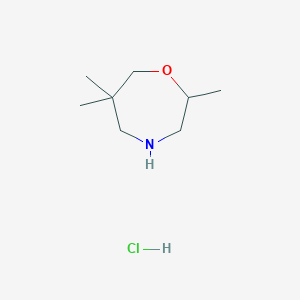
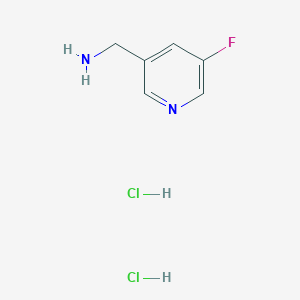
![N-(2,4-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2770199.png)
![N-phenyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2770200.png)
![N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(2,3-dichlorobenzyl)oxy]iminoformamide](/img/structure/B2770202.png)

